methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a sulfanyl-acetamido moiety and a 5-(3-chlorophenyl)-substituted oxazole ring. The sulfanyl (S–) bridge and acetamido (–NHCO–) linker enhance structural diversity, making the compound a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
methyl 4-[[2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-25-18(24)12-5-7-15(8-6-12)22-17(23)11-27-19-21-10-16(26-19)13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUILJIRRFRLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound that belongs to the class of phenyl-1,3-oxazoles. Its unique structure includes a chlorophenyl group, an oxazole moiety, and a sulfanyl linkage, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (2S)-3-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-5-yl)-2-ethoxypropanoic acid
- Molecular Formula : C24H23ClN2O4
- Molecular Weight : 438.9 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It may act as a modulator for various receptors, influencing physiological responses such as inflammation or cell growth.
- Antioxidant Properties : The presence of the oxazole ring suggests potential antioxidant activity, which could protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds with oxazole structures exhibit significant anticancer properties. For instance:
- Case Study : A study published in Cancer Research demonstrated that derivatives of oxazole exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 10 | Cell cycle arrest |
| HeLa | 12 | Inhibition of proliferation |
Antimicrobial Activity
The chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy.
- Research Findings : A study in Journal of Antimicrobial Chemotherapy reported that similar compounds showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Triazole-Thione Derivatives ()
Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) share the 3-chlorophenyl substituent but differ in core structure (triazole-thione vs. oxazole). These derivatives exhibit moderate to high synthesis yields (75–82%), attributed to optimized substitution patterns at the triazole ring. The morpholine and piperazine substituents in compounds 19a–21a enhance solubility and bioavailability compared to the target compound’s oxazole-sulfanyl system .
Oxazole-Based Analogues ()
Enamine Ltd.’s 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate replaces the 3-chlorophenyl group with a 4-fluorophenyl moiety. However, the absence of the sulfanyl-acetamido linker in this analogue limits direct functional comparability .
Sulfonamide and Sulfonylurea Derivatives ()
The 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide from shares a sulfonamide-acetamido backbone but incorporates an isoxazole ring instead of oxazole. This structural variation may alter target specificity; sulfonamides are historically associated with antimicrobial activity.
In contrast, sulfonylurea herbicides like metsulfuron methyl () feature a triazine ring and sulfonylurea bridge, enabling acetolactate synthase (ALS) inhibition. While the target compound lacks the triazine moiety, its benzoate-ester and sulfanyl groups could mimic herbicidal activity if optimized for ALS binding .
Data Tables
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Triazole-thiones () demonstrate higher synthetic yields (75–82%) compared to typical sulfonamide derivatives, suggesting that nitrogen-rich heterocycles improve reaction efficiency.
- Chlorine vs.
- Sulfonylurea herbicides () highlight the importance of sulfonyl groups in agrochemical design, a feature absent in the target compound but replaceable via structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
